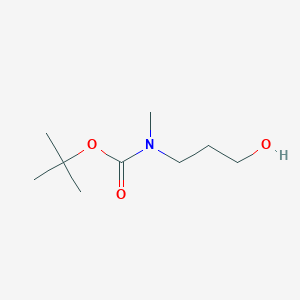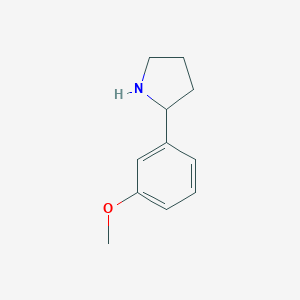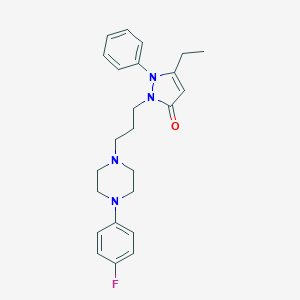
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-, also known as F13714, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- acts as a selective agonist for the dopamine receptor D3. It binds to the receptor and activates it, leading to downstream signaling events that regulate various physiological processes. The exact mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is not fully understood, but it is believed to involve the modulation of dopamine release and the regulation of dopamine receptor signaling.
生化学的および生理学的効果
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been shown to have various biochemical and physiological effects, particularly on the dopamine system. It has been found to increase dopamine release in the prefrontal cortex and striatum, areas of the brain that are involved in the regulation of mood, motivation, and reward. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has also been shown to increase the activity of the D3 receptor, leading to downstream signaling events that regulate various physiological processes.
実験室実験の利点と制限
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the D3 receptor, which allows for the selective study of the role of this receptor in various physiological and pathological conditions. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- also has a high affinity for the D3 receptor, making it a valuable tool for the study of the dopamine system.
One of the limitations of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is its complex synthesis process, which requires expertise in organic chemistry. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is also a relatively new compound, and its long-term effects and potential side effects are not fully understood.
将来の方向性
There are several future directions for the study of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-. One area of future research is the development of drugs based on 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- for the treatment of neuropsychiatric disorders such as schizophrenia and addiction. Another area of future research is the study of the long-term effects and potential side effects of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-.
Conclusion:
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It acts as a selective agonist for the dopamine receptor D3 and has been shown to have various biochemical and physiological effects on the dopamine system. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 4-fluorophenylpiperazine, which is then reacted with 3-bromopropyl ethyl ketone to form 5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-3H-pyrazol-3-one. This compound is then further reacted with phenylmagnesium bromide to form the final product, 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl-. The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- is a complex process that requires expertise in organic chemistry.
科学的研究の応用
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been studied for its potential applications in various scientific research fields, including neuroscience and pharmacology. In neuroscience, 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been shown to interact with the dopamine receptor D3, which is involved in the regulation of mood, motivation, and reward. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been found to have a high affinity for the D3 receptor, making it a potential candidate for the development of drugs for the treatment of neuropsychiatric disorders such as schizophrenia and addiction.
In pharmacology, 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been studied for its potential use as a tool compound for the study of the dopamine system. 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- has been shown to selectively activate the D3 receptor without affecting other dopamine receptors, making it a valuable tool for the study of the role of the D3 receptor in various physiological and pathological conditions.
特性
CAS番号 |
104416-62-8 |
|---|---|
製品名 |
3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-1-phenyl- |
分子式 |
C24H29FN4O |
分子量 |
408.5 g/mol |
IUPAC名 |
5-ethyl-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H29FN4O/c1-2-21-19-24(30)28(29(21)23-7-4-3-5-8-23)14-6-13-26-15-17-27(18-16-26)22-11-9-20(25)10-12-22/h3-5,7-12,19H,2,6,13-18H2,1H3 |
InChIキー |
MRKKMZWXWHQYKF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=C(C=C4)F |
正規SMILES |
CCC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=C(C=C4)F |
その他のCAS番号 |
104416-62-8 |
同義語 |
5-ethyl-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1-phenyl-pyrazo l-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
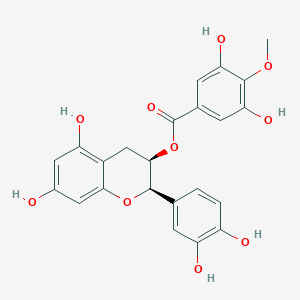

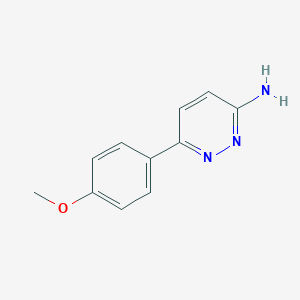
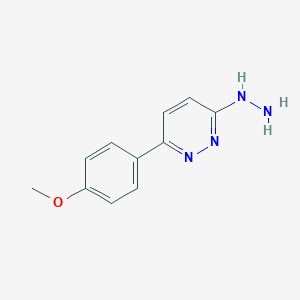

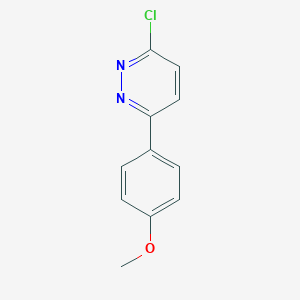

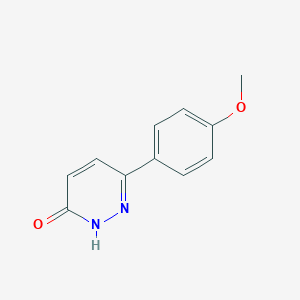

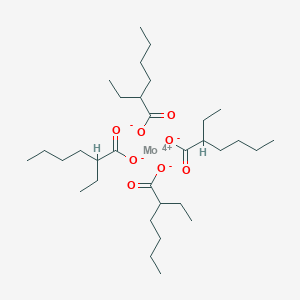
![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)
